[3-[1-[(1-Pyridin-2-ylpyrrol-2-yl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone
Overview
Description
[3-[1-[(1-Pyridin-2-ylpyrrol-2-yl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidin-1-ylmethanone core linked to a phenyl group, which is further connected to a piperidinyl group substituted with a pyridin-2-ylpyrrol-2-ylmethyl moiety. The intricate arrangement of these functional groups imparts distinct chemical and biological characteristics to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[1-[(1-Pyridin-2-ylpyrrol-2-yl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolidin-1-ylmethanone core through a condensation reaction between pyrrolidine and a suitable carbonyl compound. Subsequent steps involve the introduction of the phenyl group via electrophilic aromatic substitution reactions. The piperidinyl group is then attached through nucleophilic substitution reactions, followed by the incorporation of the pyridin-2-ylpyrrol-2-ylmethyl moiety using cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process, ensuring consistent quality and reducing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
[3-[1-[(1-Pyridin-2-ylpyrrol-2-yl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-[1-[(1-Pyridin-2-ylpyrrol-2-yl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool for understanding receptor-ligand interactions and developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a catalyst in various chemical processes. Its unique properties make it suitable for applications in materials science and catalysis.
Mechanism of Action
The mechanism of action of [3-[1-[(1-Pyridin-2-ylpyrrol-2-yl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
[3-[1-[(1-Pyridin-2-ylpyrrol-2-yl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone: This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
This compound: Similar compounds may include those with variations in the piperidinyl or pyridinyl groups, leading to differences in reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which allows for versatile chemical modifications and a wide range of applications in various scientific fields.
Properties
IUPAC Name |
[3-[1-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2/c31-26(29-14-3-4-15-29)21-7-5-9-24(19-21)32-23-11-17-28(18-12-23)20-22-8-6-16-30(22)25-10-1-2-13-27-25/h1-2,5-10,13,16,19,23H,3-4,11-12,14-15,17-18,20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZQKSJAGWAYSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)OC3CCN(CC3)CC4=CC=CN4C5=CC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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